![molecular formula C7H10O B14324093 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 110411-18-2](/img/structure/B14324093.png)
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the formation of self-assembled monolayers of (3-aminopropyl) triethoxysilane on a Si–OH surface, followed by bonding of the EHDA monomer to the Si-APTES surface .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes mentioned above can be scaled up for industrial applications, particularly the catalytic hydrogenation method, which is commonly used in large-scale chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cationic polymerization reactions to form crosslinked insoluble thermosets .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen for catalytic hydrogenation, metallic sodium for isomerization, and various catalysts for polymerization reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, cationic polymerization can yield crosslinked thermosets, while oxidation and reduction reactions can produce various functionalized derivatives of the compound.
Applications De Recherche Scientifique
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has been investigated for its potential as a drug candidate against the COVID-19 virus. Studies have shown that hydrazones derived from this compound exhibit promising binding energies with the main protease of COVID-19, making them potential inhibitors . Additionally, this compound can be used as a silane-based coupling agent to functionalize various substrates and improve the dispersion of nanoparticles .
Mécanisme D'action
The mechanism of action of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene in biological systems involves its interaction with specific molecular targets. For instance, in the context of COVID-19, the compound’s derivatives inhibit the main protease by cleaving viral polyproteins at specific sites, thereby preventing the replication and assembly of new viral particles .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 7-Oxabicyclo[4.1.0]heptane
- 7-Oxabicyclo[2.2.1]heptane
- 6-Oxabicyclo[3.1.0]hexane
Uniqueness: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific structural features and the presence of a methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in drug development and material science.
Propriétés
Numéro CAS |
110411-18-2 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
3-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-5-2-3-6-7(4-5)8-6/h2,6-7H,3-4H2,1H3 |
Clé InChI |
YLBCNQXOLMLODK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



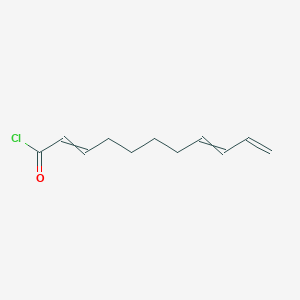

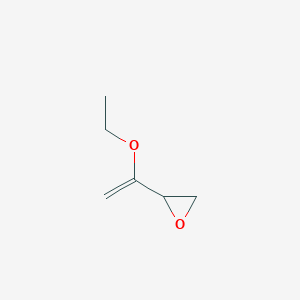
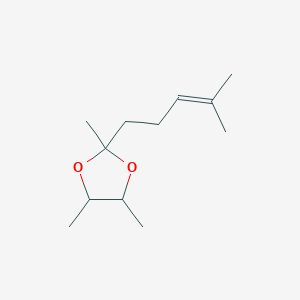
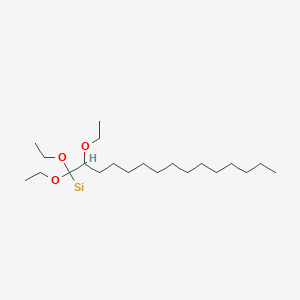

![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)


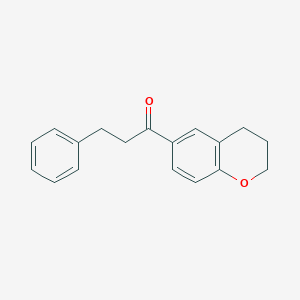
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
